molecular formula C14H22ClNO B12789802 4-Phenyl-4-propoxypiperidinium chloride CAS No. 51304-59-7

4-Phenyl-4-propoxypiperidinium chloride

Cat. No.: B12789802
CAS No.: 51304-59-7
M. Wt: 255.78 g/mol
InChI Key: DRXSPKAJKCBFKI-UHFFFAOYSA-N
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Description

4-Phenyl-4-propoxypiperidinium chloride is a chemical compound with the molecular formula C14H22ClNO It is a piperidinium derivative, characterized by the presence of a phenyl group and a propoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4-propoxypiperidinium chloride typically involves the reaction of 4-phenylpiperidine with propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-4-propoxypiperidinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The phenyl and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Phenyl-4-propoxypiperidinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter receptors and ion channels.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-4-propoxypiperidinium chloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological context and the receptors targeted by the compound.

Comparison with Similar Compounds

    4-Phenylpiperidine: Lacks the propoxy group, resulting in different chemical properties and biological activities.

    4-Propoxypiperidine: Lacks the phenyl group, which affects its interaction with molecular targets.

    N-Phenylpiperidinium chloride: Similar structure but without the propoxy group, leading to different reactivity and applications.

Uniqueness: 4-Phenyl-4-propoxypiperidinium chloride is unique due to the presence of both phenyl and propoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

51304-59-7

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

4-phenyl-4-propoxypiperidin-1-ium;chloride

InChI

InChI=1S/C14H21NO.ClH/c1-2-12-16-14(8-10-15-11-9-14)13-6-4-3-5-7-13;/h3-7,15H,2,8-12H2,1H3;1H

InChI Key

DRXSPKAJKCBFKI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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